(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperazine moiety
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
This interaction often results in the inhibition of the target’s function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of boronic acids with their targets can result in various cellular effects, depending on the nature of the target and the specific biochemical pathway involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group:
Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the fluoro-substituted phenylboronic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom or other functional groups.
Substitution Reactions: The fluoro and piperazine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Scientific Research Applications
(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid: A closely related compound with a similar structure but different substitution pattern.
Phenylboronic Acid Derivatives: Compounds with varying substituents on the phenyl ring, offering different reactivity and applications.
Uniqueness
The unique combination of the fluoro, piperazine, and boronic acid groups in (2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[2-fluoro-5-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEWPPGDRUSVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCN(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.